5-Chloropyrazine-2-sulfonyl chloride
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Overview
Description
5-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C₄H₂Cl₂N₂O₂S and a molecular weight of 213.04 g/mol . It is a derivative of pyrazine, characterized by the presence of a sulfonyl chloride group and a chlorine atom attached to the pyrazine ring. This compound is primarily used in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 5-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine-2-sulfonyl chloride. One common method includes the reaction of pyrazine-2-sulfonyl chloride with thionyl chloride (SOCl₂) in the presence of a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyrazine ring.
Chemical Reactions Analysis
5-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, facilitating the substitution at the 5-position.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
5-Chloropyrazine-2-sulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of pyrazine derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Chloropyrazine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
5-Chloropyrazine-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Pyrazine-2-sulfonyl chloride: Lacks the chlorine atom at the 5-position, making it less reactive in certain substitution reactions.
Benzene sulfonyl chloride: Contains a benzene ring instead of a pyrazine ring, leading to different reactivity and applications.
Toluene sulfonyl chloride: Similar to benzene sulfonyl chloride but with a methyl group, affecting its solubility and reactivity.
The unique presence of both a chlorine atom and a sulfonyl chloride group in this compound makes it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C4H2Cl2N2O2S |
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Molecular Weight |
213.04 g/mol |
IUPAC Name |
5-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H |
InChI Key |
DDKNVGZUKRJBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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